molecular formula C33H26NP B8523812 (S)-2'-(Diphenylphosphino)-N-methyl-[1,1'-binaphthalen]-2-amine

(S)-2'-(Diphenylphosphino)-N-methyl-[1,1'-binaphthalen]-2-amine

Cat. No. B8523812
M. Wt: 467.5 g/mol
InChI Key: UYGCEXDPQZWTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06323353B1

Procedure details

3.59 gram (6.81 mmol) of (−)-2-methoxycarbonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl (the formula (1-2b-1)) was dissolved in 170 ml of tetrahydrofuran, under the flow of nitrogen. To the solution, 27.2 ml of tetrahydrofuran solution (2M) of borane-dimethyl sulfide complex was added at 0° C. over 30 minutes and the resultant mixture was stirred for 18 hours at 88° C. The resultant reaction solution was extracted with 300 ml of ethyl acetate, and the extract was washed with 100 ml of saturated aqueous solution of ammonium chloride and 100 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. To the residue, 272 ml of diethylamine was added and stirred at room temperature for 30 minutes. After evaporating diethylamine, the residue was purified using a silica gel column chromatography (eluent: 1:16 mixture of ethyl acetate and hexane) to obtain 3.05 gram of the titled compound.
Name
(−)-2-methoxycarbonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
( 1-2b-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]([NH:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][C:17]=1[P:26]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)=O)=O>O1CCCC1>[CH3:3][NH:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][C:17]=1[P:26]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1

Inputs

Step One
Name
(−)-2-methoxycarbonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
3.59 g
Type
reactant
Smiles
COC(=O)NC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(=O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
( 1-2b-1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)NC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(=O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
27.2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with 300 ml of ethyl acetate
WASH
Type
WASH
Details
the extract was washed with 100 ml of saturated aqueous solution of ammonium chloride and 100 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 272 ml of diethylamine was added
CUSTOM
Type
CUSTOM
Details
After evaporating diethylamine
CUSTOM
Type
CUSTOM
Details
the residue was purified
ADDITION
Type
ADDITION
Details
a silica gel column chromatography (eluent: 1:16 mixture of ethyl acetate and hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.